6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-(1H-1,2,4-triazol-5-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDNFIYRWFSBIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820906-12-4 | |
| Record name | 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method is the “click” reaction, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction conditions often include the use of copper(I) catalysts and appropriate solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is a versatile small molecule scaffold that has applications in scientific research, particularly in the development of cyclooxygenase (COX) inhibitors and anti-inflammatory agents .
Chemical Properties and Structure
- Molecular Formula: C8H6N4O2
- SMILES: C1=CC(=NC=C1C(=O)O)C2=NC=NN2
- InChI: InChI=1S/C8H6N4O2/c13-8(14)5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,13,14)(H,10,11,12)
- InChIKey: KDDNFIYRWFSBIJ-UHFFFAOYSA-N
- CAS: 1820906-12-4
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 191.05635 | 138.9 |
| $$M+Na]+ | 213.03829 | 151.0 |
| $$M+NH4]+ | 208.08289 | 144.5 |
| $$M+K]+ | 229.01223 | 148.8 |
| $$M-H]- | 189.04179 | 138.3 |
| $$M+Na-2H]- | 211.02374 | 145.5 |
| $$M]+ | 190.04852 | 140.0 |
| $$M]- | 190.04962 | 140.0 |
Applications
- COX Inhibition and Anti-inflammatory Activity: Derivatives of 1h-1,2,4-triazole-3-carboxylic acid, including 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid, have shown anti-inflammatory activity and are suggested to be active COX inhibitors, with a preference for COX-2 . These derivatives were synthesized and tested for their anti-inflammatory effects, with results showing significant inhibition against carrageenan-induced rat paw edema . Some derivatives have demonstrated promising results, proving to be equipotent or more potent than Indomethacin and Celecoxib, with no observed ulcerogenic activity .
- Versatile Small Molecule Scaffold: this compound can be employed as a versatile building block in chemical synthesis for creating more complex molecules with potential applications in various fields .
- Coordination Chemistry: 5-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid is used as a ligand to construct coordination complexes . For example, a cobalt(II) complex based on this ligand has been synthesized and characterized, showing a 3D supramolecular framework stabilized by π-π stacking and hydrogen bonding interactions . These complexes may have applications in photocatalysis .
Mechanism of Action
The mechanism by which 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Effects : The position and nature of substituents (e.g., CF₃, carboxylic acid) critically influence solubility, binding affinity, and metabolic stability. For instance, CF₃ groups enhance hydrophobic interactions in enzyme pockets, while carboxylic acids improve pharmacokinetics .
- Stereochemical Considerations : Enantiomers with identical functional groups (e.g., 96 vs. 97 ) exhibit divergent biological profiles, underscoring the need for chiral resolution in drug development .
- Synthetic Accessibility : Modular synthesis routes (e.g., coupling triazole-building blocks with pyridine-carboxylic acids) enable rapid diversification for structure-activity relationship (SAR) studies .
Biological Activity
6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid is a heterocyclic compound characterized by the presence of both triazole and pyridine rings. This unique structural arrangement confers various biological activities that have garnered attention in medicinal chemistry and pharmacology. The compound's potential applications span from anticancer properties to antimicrobial effects, making it a subject of ongoing research.
Structural Overview
- Molecular Formula : C8H6N4O2
- SMILES : C1=CC(=NC=C1C(=O)O)C2=NC=NN2
- InChIKey : KDDNFIYRWFSBIJ-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. For instance, compounds with similar triazole structures have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (colon carcinoma) | TBD |
| Similar Triazole Derivative | MCF-7 (breast cancer) | 27.3 |
A study indicated that certain derivatives with the triazole moiety exhibited IC50 values as low as 6.2 µM against HCT116 cells, suggesting that modifications to the triazole structure can enhance anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. Research has shown that this compound exhibits activity against a range of pathogenic bacteria. The compound's mechanism may involve interference with the synthesis of nucleic acids or cell wall components in bacteria.
| Pathogen | Activity | Reference |
|---|---|---|
| E. coli | Inhibited | TBD |
| S. aureus | Inhibited | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often act as enzyme inhibitors in metabolic pathways crucial for cancer cell proliferation.
- Intercalation into DNA : Some studies suggest that triazole derivatives can intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer activity of a series of triazole derivatives similar to this compound. The results indicated that modifications at the pyridine ring significantly influenced cytotoxicity against various cancer cell lines.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The study found that the compound exhibited a broad spectrum of activity and suggested further exploration for potential therapeutic applications.
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves:
- Condensation reactions : Reacting pyridine derivatives (e.g., 3-aminopyridine) with triazole precursors under controlled conditions. For example, triazole rings can be introduced via cyclization of hydrazine derivatives with nitriles or carbonyl compounds .
- Catalytic coupling : Palladium or copper catalysts in solvents like DMF or toluene may facilitate cross-coupling steps for introducing substituents .
- Post-synthetic modifications : Carboxylic acid groups are often introduced via hydrolysis of ester precursors under acidic or basic conditions .
Optimization : Reaction yields (e.g., 32–43%) depend on temperature, solvent choice, and catalyst loading .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm proton environments and carbon frameworks. For instance, the triazole proton appears as a singlet near δ 8.5–9.0 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm .
- Mass Spectrometry (ESIMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight. Fragmentation patterns confirm substituent placement .
- Chromatography : HPLC (>95% purity) or SFC (retention times 1.29–2.45 min) ensures enantiomeric purity .
Advanced: What strategies resolve stereoisomers in derivatives of this compound?
Methodological Answer:
- Supercritical Fluid Chromatography (SFC) : Use chiral columns (e.g., Lux A1) with mobile phases like CO₂/isopropanol. Retention times (e.g., 1.41 vs. 2.45 min) distinguish enantiomers .
- Crystallography : X-ray diffraction with SHELX software (e.g., SHELXL) resolves absolute configurations, though this requires high-quality single crystals .
- Dynamic NMR : Detects slow interconversion of stereoisomers in solution at variable temperatures .
Advanced: How should researchers evaluate biological activity and toxicity?
Methodological Answer:
- In vitro assays : Test kinase inhibition (e.g., mTOR/p70S6K) using ATP-binding assays. Structural analogs with pyrazolo-pyridinone scaffolds show competitive ATP binding .
- In vivo toxicity : Administer serial doses (e.g., 100–400 mg/kg) in rodent models. Monitor LD₅₀ values (e.g., 160.6–391.7 mg/kg) and serum biomarkers (ALT, AST, creatinine) .
- Histopathology : Examine liver/kidney tissues for necrosis, vacuolar degeneration, or pyknotic nuclei .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., ATP-binding pockets). Prioritize hydrogen bonding between the triazole/pyridine groups and catalytic residues .
- MD Simulations : Run 50–100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and interaction energies for lead optimization .
Advanced: How to address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times). For example, prostate cancer cell lines (e.g., PC3) treated at 10–50 μM doses show variable autophagy induction .
- Meta-analysis : Compare EC₅₀ values across studies and normalize to control compounds (e.g., Zinc phosphide in rodenticide studies) .
- Mechanistic studies : Use siRNA knockdown or CRISPR to confirm target specificity if activity varies .
Basic: Which functional groups critically influence reactivity and bioactivity?
Methodological Answer:
- Triazole ring : Acts as a hydrogen-bond acceptor, enhancing interactions with enzymatic active sites (e.g., kinase ATP pockets) .
- Pyridine-carboxylic acid : The carboxylate group enables salt bridge formation with basic residues (e.g., lysine or arginine in targets) .
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
Advanced: How to optimize multi-step synthesis yields?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps. For example, Pd catalysts increase yields in aryl-cyclopropyl couplings (e.g., 36–43% vs. <20% without) .
- Solvent optimization : Replace DMF with toluene to reduce side reactions in cyclization steps .
- Stepwise monitoring : Use TLC or LC-MS to isolate intermediates (e.g., enaminonitrile precursors) and minimize degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
